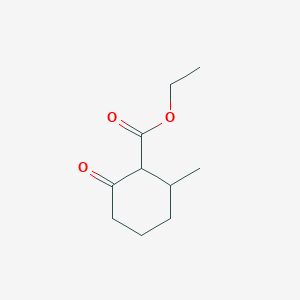
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group on the cyclohexane ring. This compound is used in various organic synthesis processes and serves as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate can be synthesized through several methods:
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-oxocyclohexane-1-carboxylate involves its reactivity as a ketone and ester. The compound can undergo nucleophilic addition reactions at the carbonyl group, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: Similar structure but with the ketone group at a different position, affecting its chemical behavior.
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Contains a double bond in the cyclohexane ring, leading to different reactivity and uses.
This compound is unique due to its specific substitution pattern, which influences its reactivity and makes it valuable in various synthetic applications.
Biological Activity
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS No. 89337-63-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol. The structure features a cyclohexane ring with a ketone and an ester functional group, which may influence its biological properties.
Potential Pharmacological Effects
- Anticancer Activity : Similar compounds have shown promising antiproliferative effects against cancer cell lines. For instance, studies on alkylpsoralens indicate that structural modifications can enhance their efficacy against leukemia cells, suggesting that derivatives of this compound may also exhibit similar properties .
- Antimicrobial Properties : Compounds with structural similarities have been reported to possess antimicrobial activity. The presence of the cyclohexane ring and functional groups may contribute to interactions with microbial membranes, leading to inhibitory effects.
- Anti-inflammatory Effects : Some derivatives in this chemical class have been linked to anti-inflammatory activities, potentially through the modulation of inflammatory pathways or cytokine production.
Study on Antiproliferative Activity
A study evaluating the antiproliferative effects of various alkylpsoralens found that specific structural features significantly influenced their activity. The most potent compound demonstrated an IC50 value of 6.6 μM against HL60 leukemia cells, highlighting the importance of lipophilicity and specific substituents in enhancing biological activity .
Synthesis and Characterization
Research has also focused on the synthesis of related compounds, emphasizing the role of radical chemistry in drug discovery. The ability to modify C-H bonds selectively has opened new avenues for developing derivatives with enhanced biological properties .
Data Table: Summary of Biological Activities
Properties
CAS No. |
58019-68-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-methyl-6-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
NTIIYMFJLLQONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















